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molecular formula C10H18N2O6 B1143043 N-(5-Amino-1-carboxypentyl)iminodiacetic acid CAS No. 160369-83-5

N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Cat. No. B1143043
M. Wt: 262.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557194B2

Procedure details

A solution was prepared by the addition of 1 mmol of EDC and 0.2 mmol of NHS to 1 ml of DMSO, and 50 μl of the thus prepared solution was added onto the CMD film. The solution was then allowed to undergo the reaction at the room temperature for 30 minutes. After the solution was removed, washing with DMSO was performed one time. Also, a solution prepared by the addition of 0.1 mmol of AB-NTA (supplied by Dojin Kagaku K.K.) to 1 ml of DMSO was allowed to undergo the reaction for 12 hours. The solution was removed, and washing with ultra pure water was performed one time.
Name
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)CCl.[CH2:5]([CH2:9][C@H:10]([N:14]([CH2:19][C:20]([OH:22])=[O:21])[CH2:15][C:16]([OH:18])=[O:17])[C:11]([OH:13])=[O:12])[CH2:6][CH2:7][NH2:8]>CS(C)=O>[NH2:8][CH2:7][CH2:6][CH2:5][CH2:9][CH:10]([N:14]([CH2:19][C:20]([OH:22])=[O:21])[CH2:15][C:16]([OH:18])=[O:17])[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.1 mmol
Type
reactant
Smiles
C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added onto the CMD film
CUSTOM
Type
CUSTOM
Details
the reaction at the room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the solution was removed
WASH
Type
WASH
Details
washing with DMSO
CUSTOM
Type
CUSTOM
Details
the reaction for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solution was removed
WASH
Type
WASH
Details
washing with ultra pure water

Outcomes

Product
Name
Type
Smiles
NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08557194B2

Procedure details

A solution was prepared by the addition of 1 mmol of EDC and 0.2 mmol of NHS to 1 ml of DMSO, and 50 μl of the thus prepared solution was added onto the CMD film. The solution was then allowed to undergo the reaction at the room temperature for 30 minutes. After the solution was removed, washing with DMSO was performed one time. Also, a solution prepared by the addition of 0.1 mmol of AB-NTA (supplied by Dojin Kagaku K.K.) to 1 ml of DMSO was allowed to undergo the reaction for 12 hours. The solution was removed, and washing with ultra pure water was performed one time.
Name
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)CCl.[CH2:5]([CH2:9][C@H:10]([N:14]([CH2:19][C:20]([OH:22])=[O:21])[CH2:15][C:16]([OH:18])=[O:17])[C:11]([OH:13])=[O:12])[CH2:6][CH2:7][NH2:8]>CS(C)=O>[NH2:8][CH2:7][CH2:6][CH2:5][CH2:9][CH:10]([N:14]([CH2:19][C:20]([OH:22])=[O:21])[CH2:15][C:16]([OH:18])=[O:17])[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.1 mmol
Type
reactant
Smiles
C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added onto the CMD film
CUSTOM
Type
CUSTOM
Details
the reaction at the room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the solution was removed
WASH
Type
WASH
Details
washing with DMSO
CUSTOM
Type
CUSTOM
Details
the reaction for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solution was removed
WASH
Type
WASH
Details
washing with ultra pure water

Outcomes

Product
Name
Type
Smiles
NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08557194B2

Procedure details

A solution was prepared by the addition of 1 mmol of EDC and 0.2 mmol of NHS to 1 ml of DMSO, and 50 μl of the thus prepared solution was added onto the CMD film. The solution was then allowed to undergo the reaction at the room temperature for 30 minutes. After the solution was removed, washing with DMSO was performed one time. Also, a solution prepared by the addition of 0.1 mmol of AB-NTA (supplied by Dojin Kagaku K.K.) to 1 ml of DMSO was allowed to undergo the reaction for 12 hours. The solution was removed, and washing with ultra pure water was performed one time.
Name
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)CCl.[CH2:5]([CH2:9][C@H:10]([N:14]([CH2:19][C:20]([OH:22])=[O:21])[CH2:15][C:16]([OH:18])=[O:17])[C:11]([OH:13])=[O:12])[CH2:6][CH2:7][NH2:8]>CS(C)=O>[NH2:8][CH2:7][CH2:6][CH2:5][CH2:9][CH:10]([N:14]([CH2:19][C:20]([OH:22])=[O:21])[CH2:15][C:16]([OH:18])=[O:17])[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.1 mmol
Type
reactant
Smiles
C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added onto the CMD film
CUSTOM
Type
CUSTOM
Details
the reaction at the room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the solution was removed
WASH
Type
WASH
Details
washing with DMSO
CUSTOM
Type
CUSTOM
Details
the reaction for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solution was removed
WASH
Type
WASH
Details
washing with ultra pure water

Outcomes

Product
Name
Type
Smiles
NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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